molecular formula C16H17N3OS B15082282 4-ethoxybenzaldehyde N-phenylthiosemicarbazone CAS No. 468087-14-1

4-ethoxybenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B15082282
CAS No.: 468087-14-1
M. Wt: 299.4 g/mol
InChI Key: CLAVZSIMVFCWBD-SFQUDFHCSA-N
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Description

4-Ethoxybenzaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C16H17N3OS. It is a derivative of benzaldehyde and thiosemicarbazone, characterized by the presence of an ethoxy group and a phenylthiosemicarbazone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxybenzaldehyde N-phenylthiosemicarbazone typically involves the condensation reaction between 4-ethoxybenzaldehyde and N-phenylthiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethoxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets. For instance, in its antiparasitic activity, the compound inhibits cysteine proteases, which are essential for the survival and proliferation of parasites. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-ethoxybenzaldehyde N-phenylthiosemicarbazone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural difference may enhance its solubility, stability, and interaction with biological targets, making it a compound of particular interest in research .

Properties

CAS No.

468087-14-1

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

1-[(E)-(4-ethoxyphenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C16H17N3OS/c1-2-20-15-10-8-13(9-11-15)12-17-19-16(21)18-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H2,18,19,21)/b17-12+

InChI Key

CLAVZSIMVFCWBD-SFQUDFHCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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